N4,N4,N4',N4'-Tetra(naphthalen-2-yl)-[1,1'-biphenyl]-4,4'-diamine

Catalog No.
S3316286
CAS No.
141752-82-1
M.F
C52H36N2
M. Wt
688.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N4,N4,N4',N4'-Tetra(naphthalen-2-yl)-[1,1'-bipheny...

CAS Number

141752-82-1

Product Name

N4,N4,N4',N4'-Tetra(naphthalen-2-yl)-[1,1'-biphenyl]-4,4'-diamine

IUPAC Name

N-[4-[4-(dinaphthalen-2-ylamino)phenyl]phenyl]-N-naphthalen-2-ylnaphthalen-2-amine

Molecular Formula

C52H36N2

Molecular Weight

688.9 g/mol

InChI

InChI=1S/C52H36N2/c1-5-13-43-33-49(29-21-37(43)9-1)53(50-30-22-38-10-2-6-14-44(38)34-50)47-25-17-41(18-26-47)42-19-27-48(28-20-42)54(51-31-23-39-11-3-7-15-45(39)35-51)52-32-24-40-12-4-8-16-46(40)36-52/h1-36H

InChI Key

QKCGXXHCELUCKW-UHFFFAOYSA-N

SMILES

C1=CC=C2C=C(C=CC2=C1)N(C3=CC=C(C=C3)C4=CC=C(C=C4)N(C5=CC6=CC=CC=C6C=C5)C7=CC8=CC=CC=C8C=C7)C9=CC1=CC=CC=C1C=C9

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)N(C3=CC=C(C=C3)C4=CC=C(C=C4)N(C5=CC6=CC=CC=C6C=C5)C7=CC8=CC=CC=C8C=C7)C9=CC1=CC=CC=C1C=C9

“N4,N4,N4’,N4’-Tetra(naphthalen-2-yl)-[1,1’-biphenyl]-4,4’-diamine” is an organic intermediate . It belongs to the class of pyridine-based ligands . Pyridine ligands and their derivatives have the ability to donate sigma electrons and accept pi electrons, which allows them to form stable complexes with various metals . This makes them one of the most widely used chelating ligands in coordination chemistry .

N4,N4,N4',N4'-Tetra(naphthalen-2-yl)-[1,1'-biphenyl]-4,4'-diamine is a synthetic organic compound classified as an aromatic amine. Its molecular formula is C52H36N2, and it has a molar mass of approximately 688.86 g/mol. The compound features a complex structure characterized by four naphthalene moieties attached to a biphenyl backbone, specifically at the 4,4' positions of the biphenyl unit. This unique arrangement contributes to its distinctive chemical properties and potential applications in various fields, including materials science and organic electronics .

Such as:

  • Electrophilic Aromatic Substitution: The naphthalene rings can undergo electrophilic substitution reactions due to their electron-rich nature.
  • Reactions with Acids: The amine groups can react with acids to form salts or protonated species.
  • Oxidation Reactions: The compound may be susceptible to oxidation under certain conditions, potentially leading to the formation of quinonoid structures.

These reactions highlight the compound's versatility in synthetic organic chemistry .

The synthesis of N4,N4,N4',N4'-Tetra(naphthalen-2-yl)-[1,1'-biphenyl]-4,4'-diamine typically involves multi-step organic reactions. Common methods include:

  • Nucleophilic Substitution: Using naphthalene derivatives and biphenyl intermediates to construct the desired structure.
  • Coupling Reactions: Employing palladium-catalyzed coupling reactions (such as Suzuki or Buchwald-Hartwig reactions) to form the biphenyl linkage.
  • Reduction Steps: If necessary, reduction of intermediates may be performed to achieve the final amine product.

The precise conditions and reagents can vary based on the desired yield and purity of the final compound .

N4,N4,N4',N4'-Tetra(naphthalen-2-yl)-[1,1'-biphenyl]-4,4'-diamine has several potential applications:

  • Organic Electronics: Its unique electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaics.
  • Dyes and Pigments: The compound's vibrant color characteristics may be exploited in dye formulations.
  • Material Science: It can serve as a building block for advanced materials with specific optical or electronic properties.

These applications leverage the compound's structural features and chemical reactivity .

Interaction studies involving N4,N4,N4',N4'-Tetra(naphthalen-2-yl)-[1,1'-biphenyl]-4,4'-diamine primarily focus on its behavior in electronic devices and biological systems. Research may include:

  • Photophysical Properties: Analyzing how the compound interacts with light and its efficiency in electronic applications.
  • Biocompatibility Assessments: Evaluating how the compound interacts with biological tissues or cells for potential therapeutic uses.

Such studies are crucial for understanding the practical implications of using this compound in various fields .

Several compounds share structural similarities with N4,N4,N4',N4'-Tetra(naphthalen-2-yl)-[1,1'-biphenyl]-4,4'-diamine. These include:

Compound NameMolecular FormulaUnique Features
N,N-Di(2-naphthyl)-p-phenylenediamineC26H22N2Fewer naphthalene units; used in rubber processing
N,N,N',N'-Tetra(phenyl)-p-phenylenediamineC30H28N2Contains phenyl groups instead of naphthylene; antioxidant properties
Tetra(phenylene)-p-phenylenediamineC30H24N2Similar backbone but different substituents; used in polymers

These compounds exhibit distinct characteristics that differentiate them from N4,N4,N4',N4'-Tetra(naphthalen-2-yl)-[1,1'-biphenyl]-4,4'-diamine while sharing common structural elements that influence their chemical behavior and potential applications .

XLogP3

15

Dates

Modify: 2023-08-19

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